molecular formula C5H12N2O3S B2959558 N-(oxan-4-yl)aminosulfonamide CAS No. 1566818-36-7

N-(oxan-4-yl)aminosulfonamide

Cat. No.: B2959558
CAS No.: 1566818-36-7
M. Wt: 180.22
InChI Key: DRBVAWQDPGGWIH-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)aminosulfonamide is a chemical compound with the molecular formula C5H12N2O3S and a molecular weight of 180.23 g/mol It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)aminosulfonamide typically involves the reaction of oxane derivatives with sulfonamide precursors. One common method involves the reaction of oxane-4-amine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures (0°C) to ensure high yields and minimize side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)aminosulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(oxan-4-yl)aminosulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)aminosulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the oxane ring and the sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other sulfonamides and oxane derivatives .

Properties

IUPAC Name

4-(sulfamoylamino)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c6-11(8,9)7-5-1-3-10-4-2-5/h5,7H,1-4H2,(H2,6,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBVAWQDPGGWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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